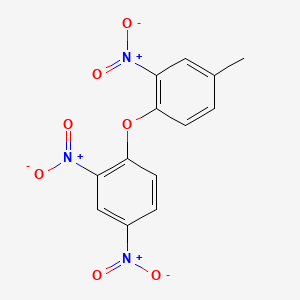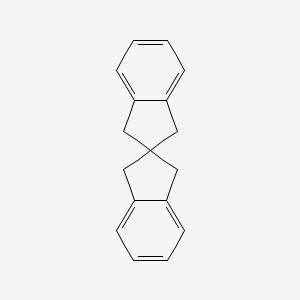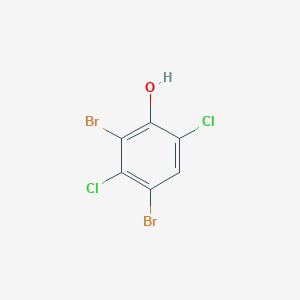
2,4-Dibromo-3,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3,6-dichlorophenol is a chemical compound with the molecular formula C6H2Br2Cl2O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromo-3,6-dichlorophenol can be synthesized through the bromination and chlorination of phenol. The process typically involves the following steps:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 2 and 4 positions of the phenol ring.
Chlorination: The brominated phenol is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride. This introduces chlorine atoms at the 3 and 6 positions of the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to phenol or other less substituted phenols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol and less substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Dibromo-3,6-dichlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,6-dichlorophenol involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A similar compound with only chlorine substituents.
2,4-Dibromophenol: A similar compound with only bromine substituents.
2,6-Dibromo-4-nitrophenol: Another brominated phenol with a nitro group.
Uniqueness
2,4-Dibromo-3,6-dichlorophenol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties
Properties
CAS No. |
13664-63-6 |
|---|---|
Molecular Formula |
C6H2Br2Cl2O |
Molecular Weight |
320.79 g/mol |
IUPAC Name |
2,4-dibromo-3,6-dichlorophenol |
InChI |
InChI=1S/C6H2Br2Cl2O/c7-2-1-3(9)6(11)4(8)5(2)10/h1,11H |
InChI Key |
SIRXOXDKUIWLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


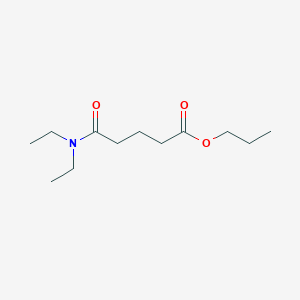
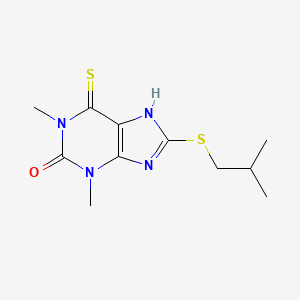
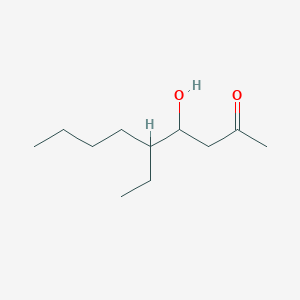

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
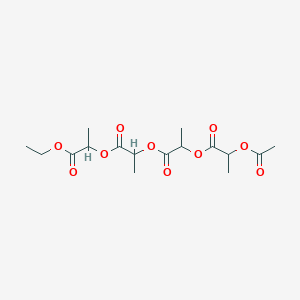
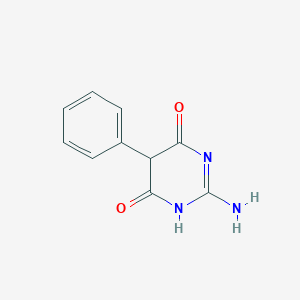
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)


